4-{[(1Z)-1-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide
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Overview
Description
4-{[(1Z)-1-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide is a complex organic compound featuring a pyrazole core linked to a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1Z)-1-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring is synthesized through the condensation of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Introduction of the Diphenyl Groups: The diphenyl groups are introduced via Friedel-Crafts acylation reactions, using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of the Ylidene Group: The ylidene linkage is formed by reacting the pyrazole derivative with an appropriate aldehyde or ketone under basic conditions.
Attachment of the Benzenesulfonamide Group: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the pyrazole ring, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction could produce pyrazoline derivatives.
Scientific Research Applications
4-{[(1Z)-1-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.
Biology: The compound’s potential biological activities, such as anti-inflammatory and antimicrobial properties, make it a candidate for biological assays.
Medicine: Its structural features suggest potential as a lead compound in drug discovery, particularly for targeting enzymes or receptors involved in disease pathways.
Industry: It can be used in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism by which 4-{[(1Z)-1-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide exerts its effects is likely related to its ability to interact with biological macromolecules. The compound may bind to specific enzymes or receptors, altering their activity. For example, the sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by competitive inhibition.
Comparison with Similar Compounds
Similar Compounds
4-{[(1Z)-1-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide: shares similarities with other pyrazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of a pyrazole core with a benzenesulfonamide group, which may confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives. This structural combination allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C23H20N4O3S |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
4-[1-(3-oxo-2,5-diphenyl-1H-pyrazol-4-yl)ethylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C23H20N4O3S/c1-16(25-18-12-14-20(15-13-18)31(24,29)30)21-22(17-8-4-2-5-9-17)26-27(23(21)28)19-10-6-3-7-11-19/h2-15,26H,1H3,(H2,24,29,30) |
InChI Key |
RDDZKMZQGXPJQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)S(=O)(=O)N)C2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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